molecular formula C9H16FNS B12949004 N-((1-Fluorocyclopentyl)methyl)thietan-3-amine

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine

Katalognummer: B12949004
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: XRSMSPWTALBDTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is a compound that features a fluorinated cyclopentyl group attached to a thietan-3-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of 1-fluorocyclopentylmethyl chloride with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The fluorine atom in the cyclopentyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclopentyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorinated cyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan-3-amine moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thietan-3-amine: A structurally similar compound without the fluorinated cyclopentyl group.

    Cyclopentylamine: Lacks the thietan moiety but shares the cyclopentylamine structure.

    Fluorocyclopentylamine: Contains the fluorinated cyclopentyl group but lacks the thietan moiety.

Uniqueness

N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is unique due to the combination of the fluorinated cyclopentyl group and the thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H16FNS

Molekulargewicht

189.30 g/mol

IUPAC-Name

N-[(1-fluorocyclopentyl)methyl]thietan-3-amine

InChI

InChI=1S/C9H16FNS/c10-9(3-1-2-4-9)7-11-8-5-12-6-8/h8,11H,1-7H2

InChI-Schlüssel

XRSMSPWTALBDTG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CNC2CSC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.